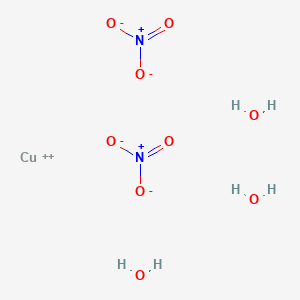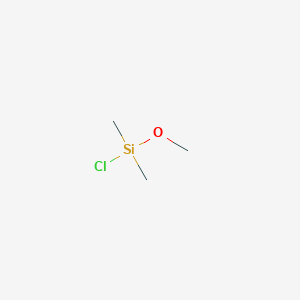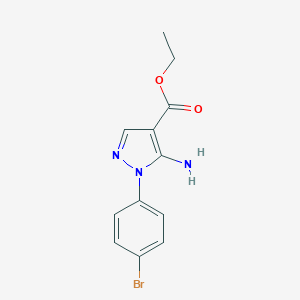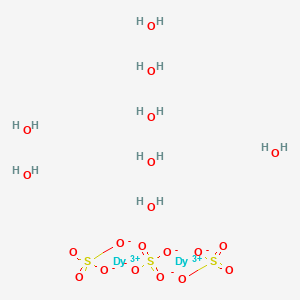
5-Deoxypyridoxal
Overview
Description
5’-Deoxypyridoxal is a chemical compound that reacts specifically with the terminal amino groups of the alpha chains of hemoglobin . It increases the oxygen affinity of hemoglobin solutions as well as of dilute suspensions of normal and sickle red cells and whole blood .
Synthesis Analysis
A convenient synthesis of 5′-deoxypyridoxal derivatives involves catalytic hydrogenolysis of the corresponding 5-phosphorylated derivatives . The products are obtained in high yields .
Molecular Structure Analysis
The molecular formula of 5’-Deoxypyridoxal is C8H9NO2 . The structure of 5’-Deoxypyridoxal is complex and involves various functional groups .
Chemical Reactions Analysis
5’-Deoxypyridoxal reacts with alanine to form an imine, which then undergoes deprotonation at the α-amino carbon of alanine to form a resonance delocalized 5’-Deoxypyridoxal-stabilized carbanion .
Physical And Chemical Properties Analysis
The molecular weight of 5’-Deoxypyridoxal is 151.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of 5’-Deoxypyridoxal is 151.063328530 g/mol . The topological polar surface area is 50.2 Ų .
Scientific Research Applications
Synthesis of 5′-Deoxypyridoxal Derivatives
Scientific Field
Application Summary
5′-Deoxypyridoxal derivatives are synthesized for various biochemical applications .
Methods of Application
The method involves catalytic hydrogenolysis of the corresponding 5′-phosphorylated derivatives .
Results or Outcomes
The products are obtained in high yields .
Alanine-Dependent Reactions of 5’-Deoxypyridoxal
Scientific Field
Application Summary
The non-enzymatic reaction of 5’-deoxypyridoxal (DPL) with L-alanine in water at 25 °C is investigated .
Methods of Application
DPL reacts with alanine to form an imine, which then undergoes deprotonation at the α-amino carbon of alanine to form a resonance delocalized DPL-stabilized carbanion .
Results or Outcomes
At early reaction times the only detectable products are pyruvate and the dimeric species formed by addition of the α-pyridine stabilized carbanion to DPL . At longer reaction times about 50% of DPL is converted to 5′-deoxypyridoxamine, the thermodynamically favored product of formal transamination of DPL .
Ionization Equilibria of 5-Deoxypyridoxal
Scientific Field
Application Summary
The thermodynamic equilibrium constants for the macroscopic ionization processes of 5-deoxypyridoxal (DPL) in water-dioxane mixtures are determined .
Methods of Application
A potentiometric method is used to determine the equilibrium constants in water-dioxane mixtures (0-70% weight fraction in dioxane) at temperatures ranging from 10°C to 50°C .
Results or Outcomes
The study provides valuable data on the ionization equilibria of 5-Deoxypyridoxal .
properties
IUPAC Name |
3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIPVHKLPDELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171672 | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxypyridoxal | |
CAS RN |
1849-49-6 | |
| Record name | 5-Deoxypyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Deoxypyridoxal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)





![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)